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molecular formula C10H13NO3 B8554073 ethyl 2-(4-amino-3-hydroxyphenyl)acetate

ethyl 2-(4-amino-3-hydroxyphenyl)acetate

Cat. No. B8554073
M. Wt: 195.21 g/mol
InChI Key: BMGDEOXKPRRQPO-UHFFFAOYSA-N
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Patent
US07166616B2

Procedure details

A solution of (3-hydroxy-4-nitro-phenyl)-acetic acid ethyl ester (5.0 g, Reference Example 4) was dissolved in ethanol (approximately 200 mL) was treated with ammonium formate (approximately 20 g). The mixture was warmed to 50° C. and then treated cautiously with palladium on charcoal (approximately 1 g, 5%)—effervescence was observed. After 30 minutes the mixture was filtered hot through a pad of filter-aid and the filtrate was concentrated to give the title compound (3.3 g) as a black solid.
Name
(3-hydroxy-4-nitro-phenyl)-acetic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:20][C:21](NC2C=CC(C3(CC(O)=O)CC4C(=CC=CC=4)C3)=CC=2)=[O:22])[CH:6]=[CH:7][C:8]=1[NH:9]C(NC1C=CC=CC=1C)=O.C([O-])=O.[NH4+].[CH2:47]([OH:49])[CH3:48]>[Pd]>[CH2:47]([O:49][C:21](=[O:22])[CH2:20][C:5]1[CH:6]=[CH:7][C:8]([NH2:9])=[C:3]([OH:2])[CH:4]=1)[CH3:48] |f:1.2|

Inputs

Step One
Name
(3-hydroxy-4-nitro-phenyl)-acetic acid ethyl ester
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1NC(=O)NC1=C(C=CC=C1)C)CC(=O)NC1=CC=C(C=C1)C1(CC2=CC=CC=C2C1)CC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 minutes the mixture was filtered hot through a pad
Duration
30 min
FILTRATION
Type
FILTRATION
Details
of filter-aid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC(=C(C=C1)N)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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